molecular formula C13H10ClFN2O B1420153 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide CAS No. 1186404-82-9

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B1420153
CAS No.: 1186404-82-9
M. Wt: 264.68 g/mol
InChI Key: WWPOOMPCKOTZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of chloro and fluoro substituents on the biphenyl ring, along with a carbohydrazide functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid.

    Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Formation of Carbohydrazide: The acid chloride is reacted with hydrazine hydrate (N2H4·H2O) to form the carbohydrazide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the biphenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carbohydrazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Hydrazones and Hydrazides: Formed from condensation reactions with aldehydes or ketones.

    Substituted Biphenyl Derivatives: Resulting from nucleophilic aromatic substitution reactions.

Scientific Research Applications

4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbonitrile
  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid
  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxamide

Comparison:

  • Structural Differences: The presence of different functional groups (carbohydrazide, carbonitrile, carboxylic acid, carboxamide) distinguishes these compounds.
  • Reactivity: The carbohydrazide group in 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbohydrazide provides unique reactivity compared to the other compounds.
  • Applications: While all these compounds may have applications in organic synthesis and medicinal chemistry, the specific functional group present can influence their biological activity and potential uses.

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(18)17-16/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPOOMPCKOTZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179085
Record name 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186404-82-9
Record name 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186404-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 3
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 5
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.